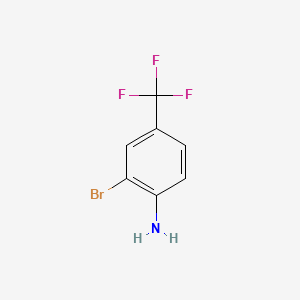

2-Bromo-4-(trifluoromethyl)aniline

描述

Significance of Halogenated Anilines in Advanced Organic Synthesis

Halogenated anilines are a cornerstone of advanced organic synthesis. The presence of a halogen atom on the aromatic ring provides a reactive "handle" for a multitude of chemical transformations. Aryl halides, including halogenated anilines, are indispensable building blocks for forming new carbon-carbon and carbon-heteroatom bonds through powerful methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental to constructing the complex molecular architectures found in many pharmaceuticals, agrochemicals, and materials. ketonepharma.com

The aniline (B41778) functional group itself is highly activating, which can make selective halogenation challenging, often leading to multiple substitutions. orgsyn.org Therefore, the development of methods for the regioselective synthesis of specific halogenated anilines is a significant area of research, as these precisely substituted intermediates are highly sought after for targeted synthesis. orgsyn.org

Rationale for Focused Investigation of 2-Bromo-4-(trifluoromethyl)aniline

The focused investigation of this compound stems from the unique and complementary properties of its constituent functional groups. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is highly electronegative and lipophilic. mdpi.com Its incorporation into organic molecules can dramatically influence their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com This makes the -CF3 group a highly desirable feature in the design of modern drugs and agrochemicals.

The bromine atom at the 2-position provides a specific site for further chemical modification. It is a versatile leaving group in nucleophilic substitution reactions and a key participant in various metal-catalyzed cross-coupling reactions. The specific arrangement of the amino, bromo, and trifluoromethyl groups on the aniline ring makes this compound a distinct and valuable intermediate. It serves as a precursor for synthesizing other complex organic compounds, such as 2-Amino-5-trifluoromethylbenzonitrile and 2-Bromo-1-nitro-4-(trifluoromethyl)benzene (B144830), highlighting its role as a specialized building block. chemicalbook.com

Historical Context of Trifluoromethylated and Brominated Aromatic Amines

The study of aromatic amines has a long history, with early discoveries linking them to the development of synthetic dyes. researchgate.net The selective bromination of highly activated aromatic rings like anilines has historically been a significant challenge for organic chemists. orgsyn.org Early methods using elemental bromine often resulted in poor selectivity and the formation of polybrominated byproducts. This led to the development of a wide array of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) and 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which allow for more controlled and predictable outcomes. orgsyn.org

The field of organofluorine chemistry, particularly the incorporation of the trifluoromethyl group, gained substantial momentum in the mid-20th century. It was recognized that adding a -CF3 group could profoundly alter a molecule's biological activity. researchgate.net This discovery spurred extensive research into methods for trifluoromethylation, leading to the development of numerous reagents and catalytic systems to efficiently install this crucial functional group onto aromatic rings and other structures. researchgate.net The convergence of these two historical streams—advanced bromination techniques and the strategic use of trifluoromethyl groups—has given rise to the synthesis and utility of complex intermediates like this compound.

Overview of Key Research Domains for this compound

The primary research domain for this compound is as a specialized intermediate in organic synthesis. chemicalbook.comottokemi.com Its unique substitution pattern makes it a valuable starting material for creating more elaborate molecules with potential applications in several key areas:

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group is a common feature in many modern drugs, and the bromo-aniline structure allows for the construction of diverse molecular libraries to screen for biological activity. mdpi.comresearchgate.net For example, related trifluoro-anilines have been investigated for their antimicrobial and antibiofilm properties. nih.gov

Agrochemicals: In the agrochemical industry, halogenated and trifluoromethylated compounds are frequently used to develop new pesticides and herbicides. The properties imparted by the -CF3 group, such as enhanced stability and lipophilicity, are highly advantageous for crop protection agents. A closely related compound, for instance, is a key intermediate in the synthesis of the insecticide Broflanilide.

Materials Science: Arylamines are precursors to a variety of polymers and functional materials. The specific properties of this compound could be exploited to create specialty polymers with tailored thermal or electronic characteristics.

In essence, this compound is a foundational chemical entity, enabling researchers to build molecular complexity and explore new frontiers in science and technology.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 57946-63-1 |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Appearance | Powder or crystals |

| Melting Point | 32.0 to 36.0 °C |

| Boiling Point | 109-110 °C / 10 mmHg |

| Density | 1.7 g/cm³ |

| Flash Point | 110 °C |

Data sourced from references chemicalbook.comottokemi.comchemfish.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRJIXSZTKOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206667 | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-63-1 | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Trifluoromethyl Aniline

Established Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4-(trifluoromethyl)aniline is predominantly achieved through the bromination of a 4-(trifluoromethyl)aniline (B29031) precursor. This approach is favored due to the availability of the starting material and the well-understood nature of electrophilic aromatic substitution on aniline (B41778) derivatives.

Bromination of 4-(Trifluoromethyl)aniline Precursors

The direct bromination of 4-(trifluoromethyl)aniline is a common and effective method for synthesizing the target compound. This process relies on the principles of electrophilic aromatic substitution, where the electron-donating amino group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the bromination occurs at the ortho position.

The introduction of a bromine atom onto the aromatic ring of 4-(trifluoromethyl)aniline is a classic example of electrophilic aromatic substitution. The amino group (-NH2) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. lkouniv.ac.in This activation is most pronounced at the ortho and para positions due to resonance stabilization of the intermediate carbocation (the sigma complex). lkouniv.ac.in The trifluoromethyl group (-CF3), in contrast, is a deactivating group due to its strong electron-withdrawing inductive effect, which makes electrophilic substitution more difficult. lkouniv.ac.inyoutube.com However, the activating effect of the amino group is dominant, facilitating the substitution.

In the case of 4-(trifluoromethyl)aniline, the powerful ortho, para-directing influence of the amino group dictates the position of bromination. With the para position blocked, the bromine atom is directed to one of the two equivalent ortho positions, yielding this compound.

Achieving high regioselectivity is crucial in the synthesis of this compound to avoid the formation of unwanted isomers. The inherent directing effect of the amino group provides a high degree of regioselectivity. However, to minimize the formation of di- or poly-brominated byproducts, mild brominating agents and controlled reaction conditions are employed. orgsyn.org The use of copper(II) bromide in an ionic liquid has been reported as a method for the highly regioselective para-bromination of various anilines, which underscores the ability to control the position of halogenation. beilstein-journals.org While this specific example is for para-bromination, it highlights the principle of using specific reagents and conditions to achieve regioselectivity. For the synthesis of this compound, the blocking of the para position by the trifluoromethyl group simplifies the regiochemical outcome.

The choice of brominating agent is critical for a successful and high-yielding reaction. While elemental bromine can be used, it is highly reactive and can lead to over-bromination and the formation of undesired byproducts. orgsyn.org Milder and more selective brominating agents are therefore preferred.

N-bromosuccinimide (NBS) is a widely used reagent for the bromination of anilines and other activated aromatic compounds. chemicalbook.com It is a solid, making it easier and safer to handle than liquid bromine. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A reported procedure involves the dropwise addition of a solution of NBS in DMF to a solution of the substituted aniline in DMF at room temperature. chemicalbook.com This method has been shown to produce 4-bromo-3-(substituted) anilines in high yields (90-92%). chemicalbook.com

Another effective brominating agent is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which allows for the monobromination of aromatic amines in dichloromethane (B109758) or chloroform, often without the need to protect the amino group, and generally results in yields exceeding 90%. orgsyn.orgresearchgate.net

The table below summarizes the use of different brominating agents for aniline derivatives.

| Brominating Agent | Solvent | Typical Conditions | Yield | Reference |

| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room temperature, 3 hours | 90-92% | chemicalbook.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to room temperature | >90% | orgsyn.orgresearchgate.net |

| Copper(II) Bromide | 1-Hexyl-3-methylimidazolium bromide | Room temperature | High | beilstein-journals.org |

Precise control over reaction parameters is essential for maximizing the yield and purity of this compound.

Temperature: The bromination of anilines is typically an exothermic reaction. Maintaining a controlled temperature is important to prevent side reactions and the formation of impurities. For instance, when using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, the reaction is initiated at a low temperature (-10°C) and then allowed to warm to room temperature. orgsyn.org Similarly, reactions with NBS are often conducted at room temperature to ensure a controlled reaction rate. chemicalbook.com

Stoichiometry: The molar ratio of the reactants must be carefully controlled. Using a slight excess or a 1:1 molar ratio of the brominating agent to the aniline substrate is common practice to ensure complete conversion of the starting material while minimizing the risk of di-bromination. chemicalbook.com For example, a procedure for the synthesis of 4-bromo-3-(substituted) anilines specifies the use of one equivalent of NBS. chemicalbook.com

The following table outlines key parameters and their impact on the synthesis.

| Parameter | Recommended Control | Rationale |

| Temperature | Maintain at specified levels (e.g., -10°C to RT) | Prevents side reactions and impurity formation. |

| Stoichiometry | Use of ~1 equivalent of brominating agent | Maximizes yield of monobrominated product and minimizes byproducts. |

Trifluoromethylation Strategies

While the bromination of 4-(trifluoromethyl)aniline is the most direct route, an alternative conceptual pathway involves the trifluoromethylation of a bromoaniline precursor. The introduction of a trifluoromethyl group (-CF3) onto an aromatic ring is a significant area of research in organic chemistry due to the unique properties this group imparts to molecules. nih.gov

Various methods for trifluoromethylation have been developed, often employing copper or palladium catalysts. beilstein-journals.orgorganic-chemistry.org These reactions typically involve a trifluoromethyl source, such as trifluoromethyl-trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, or sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent. organic-chemistry.orgyoutube.com

For example, copper-catalyzed trifluoromethylation of aryl halides has been demonstrated. beilstein-journals.org Another approach involves the merger of photoredox and copper catalysis for the trifluoromethylation of arylboronic acids with CF3I. organic-chemistry.org While these methods are powerful for synthesizing trifluoromethylated arenes, they are more commonly applied in contexts where the trifluoromethyl group needs to be introduced at a later stage of a synthesis. For the specific preparation of this compound, starting with a trifluoromethylated aniline is generally more straightforward.

Introduction of Trifluoromethyl Group via Specific Reagents

The incorporation of a trifluoromethyl (CF3) group is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts. yuji-material.com Two of the most prominent reagents for this transformation are trifluoromethyl iodide (CF3I) and the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane or TMSCF3). sigmaaldrich.comwikipedia.org

Trifluoromethyl Iodide (CF3I): This reagent is a source of the trifluoromethyl radical (•CF3). wikipedia.org Radical trifluoromethylation can be initiated under various conditions, including photochemically (with light) or through the use of radical initiators like triethylborane. wikipedia.orgyoutube.com The reaction involves the generation of the •CF3 radical, which then attacks the aromatic ring. beilstein-journals.org For instance, a process developed by Tetsu Yamakawa's research team uses CF3I in the presence of an Fe(II) compound, H2O2, and dimethyl sulfoxide (B87167) to trifluoromethylate various aromatic compounds. yuji-material.com

Ruppert-Prakash Reagent (TMSCF3): In contrast to CF3I, TMSCF3 serves as a nucleophilic trifluoromethylating agent, delivering a "CF3-" equivalent. sigmaaldrich.comwikipedia.orgyoutube.com Its use was first introduced by Ingo Ruppert and later popularized by G. K. Surya Prakash. sigmaaldrich.comwikipedia.org The reaction typically requires an initiator, such as a fluoride (B91410) source (e.g., TBAF, CsF), to activate the silicon-carbon bond, generating a hypervalent silicon intermediate that facilitates the transfer of the CF3 group to an electrophilic substrate. sigmaaldrich.comnih.gov It is widely used for the trifluoromethylation of carbonyls, imines, and other electrophiles. sigmaaldrich.comenamine.netresearchgate.netresearchgate.net

Table 1: Comparison of Common Trifluoromethylating Reagents

| Feature | Trifluoromethyl Iodide (CF3I) | Ruppert-Prakash Reagent (TMSCF3) |

|---|---|---|

| Mechanism | Radical Trifluoromethylation wikipedia.org | Nucleophilic Trifluoromethylation sigmaaldrich.com |

| Active Species | CF3• (radical) wikipedia.org | "CF3-" (anion equivalent) sigmaaldrich.com |

| Typical Initiators | Light (photochemical), triethylborane, peroxides wikipedia.orgyoutube.combeilstein-journals.org | Fluoride sources (TBAF, CsF), bases sigmaaldrich.comnih.gov |

| Common Substrates | Aromatic and heteroaromatic compounds yuji-material.combeilstein-journals.org | Carbonyls, imines, aryl halides (via cross-coupling) sigmaaldrich.comenamine.netresearchgate.net |

Multi-step Synthetic Sequences from Simpler Precursors

Creating this compound often involves a sequence of reactions starting from less complex aromatic compounds. A common strategy is the bromination of a pre-existing trifluoromethyl-substituted aniline. For example, starting with 3-(trifluoromethyl)aniline (B124266), a regioselective bromination can be performed. One documented procedure involves adding N-Bromosuccinimide (NBS) to a solution of 3-(trifluoromethyl)aniline in a solvent like DMF at room temperature, which yields the desired 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com The positions are numbered differently, but the substitution pattern is analogous. The synthesis of the target compound, this compound, would similarly start from 4-(trifluoromethyl)aniline, followed by bromination at the ortho position.

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgcapes.gov.br This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates. wikipedia.org In the context of this compound synthesis, this method could be applied by coupling an appropriate aryl dihalide, such as 1,3-dibromo-5-(trifluoromethyl)benzene, with an ammonia (B1221849) equivalent. wikipedia.orgacs.org The reaction's success hinges on the choice of a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial for achieving high yields and broad substrate scope, allowing the coupling of even challenging substrates. acs.orgnih.gov

Table 2: Evolution of Buchwald-Hartwig Amination Catalyst Systems

| Catalyst Generation | Typical Ligands | Key Features & Substrate Scope |

|---|---|---|

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)3) | Limited to aryl bromides and iodides; often required high temperatures. wikipedia.org |

| Bidentate Ligands | BINAP, DPPF | Improved reliability, extended scope to primary amines and aryl triflates. wikipedia.org |

| Sterically Hindered Ligands | Josiphos, XPhos, t-BuXPhos | Enabled coupling of aryl chlorides and reactions at lower temperatures. nih.gov |

Reduction and Oxidation Steps in Tandem Synthesis

Tandem or sequential reactions involving reduction and oxidation are fundamental in aromatic chemistry. A prevalent pathway to anilines is the reduction of the corresponding nitroaromatic compound. google.com A synthetic sequence for this compound could thus involve the bromination and nitration of a trifluoromethylbenzene precursor, followed by the selective reduction of the nitro group to an amine. Various reagents can accomplish this reduction, from classic methods like tin or iron in acid to catalytic hydrogenation. google.com

Conversely, tandem sequences can involve oxidation. For instance, an aniline can be oxidized to an azobenzene, which then undergoes further functionalization like a halogen-exchange (halex) reaction, followed by a reductive cleavage of the azo bond to yield two molecules of the desired substituted aniline. google.com Such multi-step, one-pot processes, which may combine C-H activation, cyclization, and substitution, represent an efficient approach to complex molecules. acs.orgacs.org

Industrial Production Methodologies and Scalability Considerations

On an industrial scale, the synthesis of specialty chemicals like this compound demands methodologies that are not only high-yielding but also safe, cost-effective, and scalable. google.com This often necessitates moving from traditional batch processing to more advanced manufacturing techniques.

Continuous Flow Reactor Integration

Continuous flow chemistry has emerged as a superior technology for many chemical transformations, especially those that are highly exothermic or involve hazardous reagents, such as halogenations. researchgate.netrsc.org By performing reactions in small-diameter tubes or microreactors, flow systems offer vastly improved heat transfer and precise temperature control, which suppresses the formation of hotspots and unwanted byproducts. researchgate.netrsc.orgrsc.org Reagents can be dosed with high accuracy, and the small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. rsc.org This technology is well-suited for the bromination step in the synthesis of this compound, allowing for safer handling of elemental bromine and better control over reaction selectivity. researchgate.net

Automated Systems for Enhanced Efficiency

Automation is a key component of modern, efficient chemical production. When integrated with continuous flow reactors, automated systems provide precise control over all reaction parameters, including flow rates, temperature, pressure, and residence time. acs.org Automated synthesis modules can be programmed to carry out multi-step sequences, including the reaction, in-line quenching, and initial purification steps. acs.orgnih.gov This level of control leads to higher reproducibility, improved yields, and enhanced safety by reducing the need for manual intervention and handling of potent or hazardous chemicals. nih.gov

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its analogs. These approaches prioritize green chemistry principles, the use of catalysts to enhance reaction efficiency, and the development of asymmetric methods for producing chiral derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. A key focus is the use of less hazardous solvents. For instance, trifluorotoluene has been proposed as a greener alternative to the highly toxic and ozone-depleting carbon tetrachloride in bromination reactions. wikipedia.org Another approach involves the use of copper(II) bromide (CuBr₂) as both a bromine source and an oxidant in a solvent like tetrahydrofuran (B95107) (THF). This method is presented as a more environmentally friendly option with a simpler operational process and high yields of the desired para-brominated product. google.com

Catalytic Synthesis of this compound

Catalytic methods are being explored to improve the efficiency and selectivity of the synthesis of this compound. While direct catalytic bromination of 4-(trifluoromethyl)aniline is a primary route, related research on analogous compounds highlights the use of catalysts. For example, the bromination of similar aniline derivatives can be achieved using a catalyst such as iron(III) bromide. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also employed in the synthesis of related brominated trifluoromethyl-aniline compounds, showcasing the versatility of catalytic methods in this area.

Asymmetric Synthesis and Chiral Derivatization of Analogs

The synthesis of chiral analogs of this compound is crucial for the development of stereospecific pharmaceuticals and other bioactive molecules. The introduction of a trifluoromethyl group can significantly enhance the biological activity and properties of a molecule. nih.govnih.gov Research in this area focuses on the catalytic enantioselective reduction of trifluoromethyl-substituted imines to produce chiral α-trifluoromethyl amines. nih.gov Another strategy involves the trifluoromethylation of a protected bromoalkene, followed by a series of stereoselective reactions, including Sharpless asymmetric dihydroxylation, to yield enantiomerically pure products. nih.govresearchgate.net The development of these asymmetric synthetic routes allows for the precise control of stereochemistry, which is essential for the targeted design of complex molecules.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields. Key areas of investigation include the bromination of the aromatic ring and the introduction of the trifluoromethyl group.

Detailed Reaction Mechanisms for Bromination

The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com To achieve selective bromination at the desired position and avoid polybromination, the reactivity of the aniline is often modulated. youtube.comorgsyn.org This can be done by protecting the amino group, for example, through acetylation. This protection reduces the activating effect of the amino group, allowing for more controlled bromination. youtube.com

The mechanism of bromination itself typically involves the generation of a bromine electrophile (Br⁺). In the presence of a polar solvent like water, bromine water readily provides the electrophile. youtube.com In less polar solvents, a Lewis acid catalyst may be required to polarize the Br-Br bond and generate the electrophile. youtube.com The use of N-bromosuccinimide (NBS) is another common method for bromination. The Wohl-Ziegler reaction, for instance, utilizes NBS for allylic and benzylic bromination via a radical mechanism. wikipedia.org For aromatic bromination of anilines, reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can be used under controlled temperature conditions to achieve selective monobromination. orgsyn.org

Mechanistic Aspects of Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties it imparts. nih.gov While the specific mechanism for the direct trifluoromethylation of the aniline precursor to this compound is not detailed in the provided results, general methods for introducing this group are well-established.

One common approach is the Sandmeyer-type reaction, where an amino group is converted to a diazonium salt, which is then reacted with a trifluoromethyl source. Another method involves the use of trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a catalyst. nih.gov More recent developments include one-pot syntheses using sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source. rsc.org The mechanism of these reactions often involves the generation of a trifluoromethyl radical or a trifluoromethyl anion, which then attacks the aromatic ring. The specific pathway depends on the reagents and reaction conditions employed.

Side Reactions and By-product Formation in Synthesis

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination step on the 4-(trifluoromethyl)aniline precursor. The activating nature of the amine group directs electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, bromination occurs at one of the ortho positions. However, the reaction can proceed further, leading to undesired by-products.

The most significant side reaction is polybromination , where the aniline ring is brominated more than once. The primary by-product is typically 2,6-dibromo-4-(trifluoromethyl)aniline . The formation of this di-substituted product arises because the initial monobrominated product is still activated enough to undergo a second electrophilic substitution.

Several methods have been developed to mitigate the formation of this and other by-products. A common approach involves the use of milder brominating agents instead of elemental bromine (Br₂), which tends to be harsh and leads to over-bromination. For instance, N-Bromosuccinimide (NBS) is often used for a more controlled bromination.

Another strategy involves using hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). google.com This system generates bromine in situ, and by controlling the stoichiometry of the reactants, the formation of the dibromo-by-product can be significantly suppressed. google.com In one described method for a similar compound, this approach reduced the formation of the 2,6-dibromo-4-fluoroacetanilide by-product to less than 0.1%. google.com The choice of brominating agent and the precise control of reaction conditions are therefore paramount to maximizing the yield of the desired monobrominated product.

| By-product | Formation Pathway | Conditions Favoring Formation | Mitigation Strategy |

|---|---|---|---|

| 2,6-Dibromo-4-(trifluoromethyl)aniline | Electrophilic aromatic substitution (Over-bromination) | Use of strong brominating agents (e.g., excess Br₂), prolonged reaction times, high temperatures. | Use of stoichiometric amounts of milder brominating agents (e.g., NBS); in situ generation of bromine using HBr/H₂O₂. google.com |

| 2,4,6-Tribromophenol | By-product from the synthesis of certain brominating agents. orgsyn.org | This is a by-product from the preparation of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, not a direct by-product from the aniline bromination itself. orgsyn.org | Purification of the brominating agent before use; washing the organic layer with a basic solution (e.g., 2N NaOH) to remove the acidic phenol. orgsyn.org |

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of synthetic routes for this compound is a balance of kinetic and thermodynamic factors to maximize yield and selectivity while minimizing reaction time and energy consumption.

Kinetic Considerations: The rate of the desired bromination reaction is influenced by several factors, including temperature, concentration of reactants, and the choice of solvent and catalyst.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this can also accelerate the rate of side reactions, such as polybromination. For many bromination reactions of anilines, maintaining a low to moderate temperature is crucial. For example, a related bromination is conducted at temperatures between -10°C and 0°C to maintain control. orgsyn.org Optimization studies for other syntheses show that there is often an optimal temperature range; for instance, in one hydrogenation reaction, the yield increased from 85% at 40°C to 99% at 60°C, with no further improvement at 70°C. researchgate.net Conversely, another study found that elevating the temperature from 25°C to 150°C led to a significant drop in yield from 99% to 51%, indicating that higher temperatures favored degradation or side reactions. acs.org

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. However, excessively long reaction times can increase the likelihood of by-product formation. Optimization is key; in one case, reducing the reaction time from 20 hours to 4 hours was achieved without a significant loss of conversion or selectivity by adjusting other parameters. scielo.br

Concentration and Stoichiometry: The molar ratio of the brominating agent to the aniline substrate is a critical parameter. Using a slight excess of the brominating agent can ensure complete consumption of the starting material, but a large excess will almost certainly lead to polybrominated by-products. Precise control, often around a 1:1 or 1.05:1 ratio of brominating agent to aniline, is typical for achieving high yields of the mono-brominated product.

Thermodynamic Considerations: Thermodynamics governs the position of the equilibrium and the relative stability of products. The desired product, this compound, should be the thermodynamically favored product under the chosen reaction conditions. However, many organic reactions are run under kinetic control, where the major product is the one that is formed fastest, not necessarily the most stable one.

| Parameter Varied | Condition | Yield (%) | Observation |

|---|---|---|---|

| Temperature | 150 °C | 51% | Higher temperature leads to reduced yield, possibly due to by-product formation or degradation. |

| 100 °C | 85% | Lowering temperature improves yield. | |

| 25 °C | 99% | Ambient temperature provides the optimal thermodynamic and kinetic outcome for this system. | |

| Solvent | Dichloromethane | 75% | Solvent polarity and coordinating ability significantly impact reaction efficiency. Acetonitrile (B52724) provides the best balance for selectivity and conversion in some oxidative couplings. scielo.br |

| Acetonitrile | 92% | ||

| Toluene (B28343) | 60% |

Chemical Reactivity and Derivatization of 2 Bromo 4 Trifluoromethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The chemical behavior of 2-bromo-4-(trifluoromethyl)aniline is dictated by the interplay of its three distinct functional groups: the amino (-NH2) group, the bromine (-Br) atom, and the trifluoromethyl (-CF3) group, all attached to a benzene (B151609) ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta position. The bromine atom is also deactivating but directs to the ortho and para positions. This complex substitution pattern creates a unique reactivity profile, allowing for selective transformations at the bromine atom, the aromatic ring, and the amino group itself.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is susceptible to replacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing access to a diverse range of derivatives.

Reactions with Amines: The formation of new C-N bonds by reacting aryl halides with amines is most effectively achieved through palladium-catalyzed methods, such as the Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.org. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction wikipedia.org. In the context of this compound, this reaction would involve coupling the aniline derivative with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base beilstein-journals.orgacsgcipr.org. The reaction facilitates the synthesis of N-aryl and N-heteroaryl derivatives, which are significant scaffolds in pharmaceutical chemistry.

Reactions with Thiols: The synthesis of aryl thioethers from this compound can be accomplished via copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations wikipedia.orgorganic-chemistry.org. In this process, the aryl bromide is reacted with a thiol in the presence of a copper catalyst. These reactions traditionally required high temperatures and polar solvents, but newer methods using soluble copper catalysts with specific ligands have allowed for milder reaction conditions wikipedia.org. This method provides a direct route to 2-thioether-4-(trifluoromethyl)aniline derivatives.

Reactions with Alkoxides: The formation of aryl ethers from this compound and an alkoxide or a phenol can also be achieved through an Ullmann condensation wikipedia.org. This copper-catalyzed reaction is a classic method for C-O bond formation. Alternatively, the principles of the Williamson ether synthesis, which typically involves an alkoxide reacting with an alkyl halide in an SN2 reaction, can be adapted to aryl systems under specific catalytic conditions masterorganicchemistry.comwikipedia.org. For an aryl halide like this compound, the direct SNAr reaction is difficult, making copper-catalyzed coupling the more viable pathway to synthesize 2-alkoxy-4-(trifluoromethyl)aniline derivatives.

| Reaction Type | Nucleophile | Typical Catalyst | Product Class |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Palladium(0) complexes | N-Substituted Anilines |

| Ullmann Condensation | Thiols (RSH) | Copper(I) salts | Aryl Thioethers |

| Ullmann Condensation | Alkoxides (RO⁻) / Phenols | Copper(I) salts | Aryl Ethers |

Electrophilic Aromatic Substitution on the Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). However, the steric hindrance from the adjacent bromine atom and the deactivating nature of both the bromine and trifluoromethyl groups modulate this reactivity.

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring is a common electrophilic aromatic substitution reaction byjus.commasterorganicchemistry.com. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile masterorganicchemistry.com. For this compound, the amino group directs the substitution to the ortho and para positions. Given that the para position (position 5 relative to the amino group) is already substituted with the trifluoromethyl group, and position 3 is sterically hindered, the primary site of nitration is position 6. Indeed, the synthesis of 2-bromo-4-nitro-6-(trifluoromethyl)aniline is achieved through the nitration of this compound, confirming this regioselectivity .

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid (H₂SO₄ + SO₃) wikipedia.org. The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form masterorganicchemistry.com. Similar to nitration, the amino group's directing effect is paramount. The sulfonation of this compound is expected to yield 3-amino-2-bromo-5-(trifluoromethyl)benzenesulfonic acid, with the sulfonyl group adding at the C6 position. This reaction is notably reversible, a property that can be exploited in synthetic strategies wikipedia.org.

Acetylation: Friedel-Crafts acylation is a method to introduce an acyl group, such as an acetyl group (-COCH₃), onto an aromatic ring wikipedia.orgorganic-chemistry.org. The reaction typically employs an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) . However, the free amino group in anilines complexes with the Lewis acid catalyst, deactivating the ring and preventing the reaction. Therefore, the amino group must first be protected, for instance, as an acetanilide. After protection, the acetylamino group remains a strong ortho-, para-director. Acylation of the protected this compound would be expected to occur at the C6 position, yielding an acetylated derivative after deprotection.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline |

| Sulfonation | H₂SO₄ / SO₃ | 3-Amino-2-bromo-5-(trifluoromethyl)benzenesulfonic acid |

| Acetylation | 1. Acetic Anhydride (Protection) 2. CH₃COCl / AlCl₃ 3. Deprotection | 1-(3-Amino-2-bromo-5-(trifluoromethyl)phenyl)ethanone |

Oxidation Reactions of the Amino Group

The amino group of this compound can be directly oxidized to higher oxidation states, such as nitroso (-NO) and nitro (-NO₂) groups. The outcome of the oxidation often depends on the specific oxidizing agent used and the reaction conditions. The presence of strong electron-withdrawing groups, like the trifluoromethyl group, can influence the susceptibility of the aniline to oxidation.

Formation of Nitroso Derivatives: The partial oxidation of primary anilines to nitrosoarenes can be achieved using various reagents. Hydrogen peroxide in the presence of a catalyst, such as molybdenum or tungsten salts, has been shown to be effective for this transformation nih.govorganic-chemistry.org. The reaction conditions, particularly temperature and pH, are crucial for selectivity; lower temperatures often favor the formation of the nitroso compound organic-chemistry.orgmdpi.com. Peroxyacids, such as peroxybenzoic acid, are also capable of oxidizing substituted anilines to their corresponding nitroso derivatives rsc.org. For this compound, controlled oxidation would yield 1-bromo-2-nitroso-5-(trifluoromethyl)benzene.

Formation of Nitro Derivatives: More vigorous oxidation of the amino group leads to the formation of a nitro group. A variety of oxidizing agents can accomplish this, including peroxyacids, sodium perborate, and dimethyldioxirane mdpi.com. The oxidation of anilines bearing electron-withdrawing groups to their corresponding nitro derivatives has been reported to proceed smoothly, for instance, using sodium perborate in acetic acid mdpi.com. Therefore, the oxidation of this compound is expected to produce 1-bromo-2-nitro-5-(trifluoromethyl)benzene. This provides an alternative synthetic route to nitroarenes compared to direct electrophilic nitration.

| Transformation | Typical Oxidizing Agent | Product |

| Aniline to Nitroso | H₂O₂ / Mo or W catalyst; Peroxyacids | 1-Bromo-2-nitroso-5-(trifluoromethyl)benzene |

| Aniline to Nitro | Sodium perborate; Stronger peroxyacids | 1-Bromo-2-nitro-5-(trifluoromethyl)benzene |

Reduction Reactions of the Amino Group

The amino group (-NH₂) of an aniline, such as this compound, is in a reduced state and is generally not susceptible to further reduction under typical chemical conditions. Reduction reactions in the context of anilines usually refer to the formation of the amino group from a more oxidized functional group, most commonly a nitro group (-NO₂). For instance, the synthesis of substituted anilines can involve the nitration of an aromatic ring followed by the reduction of the newly introduced nitro group to an amine.

Catalytic hydrogenation is a primary method for the reduction of aryl nitro compounds to form anilines. However, the amino group itself is stable under these conditions. While specific studies on the catalytic hydrogenation of the amino group in this compound are not prevalent due to its inherent stability, the reverse reaction—forming a substituted aniline via hydrogenation—is a fundamental process in organic synthesis. For example, the synthesis of 2-bromo-5-fluoroaniline can be achieved by reducing 2-bromo-5-fluoronitrobenzene with iron as the reducing agent google.com. More broadly, catalytic hydrogenation is effectively used to convert amino acids to amino alcohols, demonstrating the reactivity of other functional groups in the presence of an amino group, which remains intact rsc.org.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic properties of an aromatic ring. Due to the high electronegativity of fluorine atoms, the -CF₃ group acts as a strong electron-withdrawing substituent, primarily through the inductive effect mdpi.comresearchgate.net. This has a profound influence on the reactivity of the benzene ring in this compound.

The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. For comparison, trifluoromethoxybenzene undergoes nitration significantly more slowly than benzene nih.gov. Conversely, this withdrawal of electron density increases the electrophilicity of the aromatic ring, making it more prone to nucleophilic aromatic substitution, although such reactions are less common for anilines. The introduction of a trifluoromethyl group significantly affects the electronic properties of aromatic compounds, a crucial factor in the development of organic electronic materials and organocatalysts . This deactivation is a well-established strategy for reducing metabolism and increasing the half-life of drug candidates mdpi.com.

The trifluoromethyl group serves as a significant steric and electronic modifier in organic molecules nih.gov. While it is bulkier than a methyl group, it possesses a compact steric profile mdpi.com. It is often used as a bioisostere for chlorine atoms due to their similar steric requirements mdpi.com.

Electronically, the -CF₃ group's potent electron-withdrawing effect can enhance electrostatic and hydrogen bonding interactions with biological targets, which can improve binding affinity mdpi.comresearchgate.net. The presence of the -CF₃ group also increases the lipophilicity of a molecule, which can improve its absorption and membrane permeability mdpi.comnih.gov. These combined properties make the incorporation of -CF₃ groups a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates mdpi.comresearchgate.net. The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group mdpi.com.

| Substituent | Van der Waals Radius (Å) | Hansch π Parameter (Lipophilicity) | Electronegativity (Pauling Scale) |

|---|---|---|---|

| -H | 1.20 | 0.00 | 2.20 |

| -CH₃ | 2.00 | +0.56 | 2.55 (Carbon) |

| -Cl | 1.75 | +0.71 | 3.16 |

| -CF₃ | 2.44 | +0.88 mdpi.com | 3.98 (Fluorine) |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile functional group, particularly for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction: This reaction is a powerful method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex nih.gov. Unprotected ortho-bromoanilines are viable substrates for Suzuki-Miyaura coupling, allowing for the synthesis of diverse ortho-substituted aniline derivatives nih.govrsc.org. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials nih.gov. For example, the coupling of unprotected ortho-bromoanilines with various boronic esters can proceed in good to excellent yields using catalysts like Pd(dppf)Cl₂ with a base such as K₂CO₃ nih.gov.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium species. While specific examples utilizing this compound are not detailed, the reaction of the closely related compound 4-bromo-benzotrifluoride with styrene demonstrates the feasibility of this transformation nih.gov. This reaction provides a direct method for the arylation of olefins mdpi-res.com. The process is robust and can tolerate various functional groups on both coupling partners beilstein-journals.org.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base wikipedia.orgorganic-chemistry.org. This reaction is highly useful for creating aryl alkynes, which are important structures in pharmaceuticals, natural products, and organic materials wikipedia.orgvinhuni.edu.vn. The reaction can be carried out under mild conditions, and copper-free versions have been developed to avoid the undesirable homocoupling of alkynes wikipedia.orgnih.gov. The coupling of challenging substrates like 2-bromoanilines has been successfully used in the synthesis of indoles nih.gov. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl wikipedia.org.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OR)₂) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) + Base | Biaryl or Alkyl-aryl |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex + Cu(I) salt (e.g., CuI) + Amine Base | Aryl Alkyne |

Role in Forming Carbon-Heteroatom Bonds

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional components: the nucleophilic amino (-NH₂) group, the aromatic benzene ring, and the electron-withdrawing bromo (-Br) and trifluoromethyl (-CF₃) substituents. The primary role of this compound in forming carbon-heteroatom bonds is centered on the reactivity of the amino group, which readily participates in reactions to form carbon-nitrogen (C-N) bonds.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a variety of carbon-based electrophiles. A quintessential example of this reactivity is in acylation reactions to form amides, which are foundational in the synthesis of many complex molecules. For instance, the amino group can attack acyl chlorides or acid anhydrides, leading to the formation of a stable amide linkage (a C-N bond).

This exact transformation is a critical step in the synthesis of modern agrochemicals. A prominent example is the synthesis of the insecticide Broflanilide, where a derivative of this compound is condensed with a substituted benzoic acid to create the central amide structure of the final molecule. nih.govchemicalbook.com In this type of reaction, the aniline derivative serves as the key nucleophilic component that enables the formation of the crucial C-N bond.

Beyond simple acylation, the amino group can also undergo N-alkylation with alkyl halides or participate in more complex palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. While the bromine atom on the ring can also be a site for cross-coupling, the amino group provides the most direct and common pathway for C-N bond formation.

| Reaction Type | Reactant | Bond Formed | Product Class |

| Acylation | Acyl Chloride | C-N | Amide |

| Acylation | Acid Anhydride | C-N | Amide |

| Alkylation | Alkyl Halide | C-N | Secondary/Tertiary Amine |

| Buchwald-Hartwig | Aryl Halide | C-N | Diaryl Amine |

Synthesis of Advanced Derivatives and Analogs

This compound is a highly valued starting material, or building block, for the synthesis of advanced derivatives and analogs, particularly within the agrochemical and pharmaceutical sectors. Its unique substitution pattern provides a strategic combination of reactive sites and physicochemical property modifiers, allowing chemists to construct complex, high-value molecules with tailored biological activities.

Design Principles for Derivatives with Tuned Properties

The design of novel derivatives from this compound is guided by established principles of medicinal and agrochemical chemistry, where the goal is to fine-tune a molecule's properties to maximize efficacy and selectivity. The bromo and trifluoromethyl groups are instrumental in this process.

The Trifluoromethyl (-CF₃) Group : This group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it significantly impacts the electronic nature of the aromatic ring and the acidity of the amino group. semanticscholar.org Its primary contributions to derivative design include:

Enhanced Lipophilicity : The -CF₃ group is highly lipophilic (fat-soluble), which can improve a molecule's ability to penetrate biological membranes, such as the cell walls of insects or pathogens.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing a -CF₃ group can block sites on the molecule that are susceptible to metabolic breakdown (e.g., oxidation by enzymes), thereby increasing the molecule's biological half-life and duration of action. semanticscholar.org

Increased Binding Affinity : The strong electronegativity of the -CF₃ group can lead to more favorable interactions with biological targets, such as enzymes or receptors, potentially increasing the potency of the derivative.

The Bromo (-Br) Group : The bromine atom serves multiple strategic purposes in derivative design:

Synthetic Handle : It provides a reactive site for further chemical modification. The bromine can be readily replaced with other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the introduction of diverse molecular fragments.

Steric Influence : As a relatively large atom, bromine provides steric bulk that can be crucial for orienting the molecule correctly within the binding site of a biological target.

In practice, these groups are used in concert. For instance, in the development of insecticides, a core aniline structure featuring these substituents is often sought to confer high intrinsic potency, while other parts of the molecule are modified to optimize properties like solubility and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of modern chemical design, systematically investigating how changes to a molecule's structure affect its biological activity. For derivatives of this compound, SAR studies are critical for optimizing their function, for example, as insecticides.

In the context of meta-diamide insecticides like Broflanilide, the aniline portion of the molecule is known to be essential for potent activity. researchgate.netnih.gov SAR studies in this class have revealed several key principles:

Substitution Pattern is Critical : The arrangement of substituents on the aniline ring is paramount. High insecticidal activity is consistently linked to aniline rings that are substituted at the 2, 4, and 6-positions.

Requirement for Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups, such as -Br and -CF₃, at these positions is a common feature of the most active compounds. These groups are believed to contribute to the specific electronic and conformational properties needed for the molecule to bind effectively to its target.

Role of Steric Bulk : Bulky substituents at the 2- and 6-positions (flanking the amide nitrogen) often enhance activity. This is thought to help lock the molecule into a specific three-dimensional shape that is complementary to the target site, which for Broflanilide's active metabolite is a novel site on the GABA receptor. researchgate.net

These SAR insights guide the synthesis of new analogs. A hypothetical modification, such as replacing the -CF₃ group with a less electron-withdrawing methyl (-CH₃) group or removing the bromine atom, would be predicted to cause a significant drop in insecticidal potency.

Specific Examples of Synthesized Derivatives and Their Research Contexts

This complex amide is a key synthetic intermediate in the production of the modern insecticide Broflanilide. nih.gov Its synthesis represents a direct application of the C-N bond-forming reactivity of highly substituted anilines.

Synthesis and Research Context: The synthesis of this intermediate is achieved by the reaction of two advanced precursors: 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline and 2-fluoro-3-nitrobenzoyl chloride . nih.gov The reaction proceeds via nucleophilic acyl substitution. The aniline's amino group acts as the nucleophile, attacking the highly electrophilic carbon of the acyl chloride. To enhance the nucleophilicity of the sterically hindered and electronically deactivated aniline, a strong base such as lithium diisopropylamide (LDA) is used to deprotonate the amino group, forming a more reactive lithium amide intermediate. nih.gov This reaction is typically performed at very low temperatures (e.g., -70°C) to control reactivity and prevent side reactions. nih.gov

The research context for this derivative is firmly in the field of agrochemical development. It is not an end-product but a crucial stepping stone. Following its formation, the nitro group (-NO₂) is chemically reduced to an amino group (-NH₂), which is then further modified to build the final, highly active Broflanilide molecule. nih.govacs.org This multi-step synthesis highlights how complex active ingredients are assembled from specialized building blocks like substituted anilines.

Triazines are a class of nitrogen-containing heterocyclic compounds that form the basis of many herbicides, fungicides, and other biologically active molecules. ijpsr.info Derivatives of this compound can be readily incorporated into triazine scaffolds.

Synthesis and Research Context: The most common method for synthesizing such derivatives involves the reaction of the aniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is a sequential nucleophilic aromatic substitution, where the amino group of the aniline displaces one of the chlorine atoms on the electron-deficient triazine ring.

The resulting product, N-(2-bromo-4-(trifluoromethyl)phenyl)-4,6-dichloro-1,3,5-triazin-2-amine , inherently contains multiple electron-withdrawing groups: the bromo and trifluoromethyl groups on the aniline moiety, the two remaining chloro groups, and the triazine ring itself. The remaining chlorine atoms can be subsequently displaced by other nucleophiles to create more complex, multifunctional derivatives.

The research context for these compounds is the discovery of new agrochemicals. Triazine-based compounds are well-known for their herbicidal activity, and researchers often synthesize libraries of new derivatives by varying the substituents on the triazine core to find compounds with improved potency, selectivity, or environmental profiles. researchgate.net The inclusion of the 2-bromo-4-(trifluoromethyl)phenyl group is a deliberate design choice to impart the beneficial properties (lipophilicity, metabolic stability) associated with these substituents into the new triazine structure.

Phenazine Derivatives

While the direct, single-step conversion of this compound to phenazine derivatives is not extensively documented, its chemical structure is amenable to multi-step synthetic routes that culminate in the formation of the phenazine tricycle. The presence of a reactive bromine atom and an amino group allows for its incorporation into established phenazine synthesis protocols, most notably through the formation and subsequent cyclization of diarylamine intermediates.

A plausible and chemically sound strategy for the synthesis of phenazine derivatives from this compound involves an initial intermolecular cross-coupling reaction to construct an N-aryl-o-phenylenediamine precursor. This is followed by an intramolecular cyclization to generate the final phenazine ring system.

Proposed Synthetic Pathway:

A viable synthetic approach can be conceptualized in two main stages:

Formation of a Diarylamine Intermediate: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a highly effective method for creating the crucial diarylamine intermediate. In this step, this compound can be reacted with a suitable aniline derivative. The selection of the aniline coupling partner is critical as it dictates the substitution pattern of the resulting phenazine product.

Cyclization to the Phenazine Core: The diarylamine intermediate, once synthesized, can undergo an intramolecular cyclization to form the phenazine structure. This transformation is typically accomplished through an oxidative process.

An illustrative, though hypothetical, synthetic scheme is provided below. This pathway utilizes a Buchwald-Hartwig amination followed by an oxidative cyclization to produce a trifluoromethyl-substituted phenazine derivative.

Illustrative Synthetic Scheme and Data:

The following interactive table details a hypothetical, yet scientifically robust, synthetic route to a phenazine derivative beginning with this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | This compound | o-Phenylenediamine | Pd(OAc)₂, BINAP, NaOtBu, Toluene (B28343), Heat | N¹-(2-Bromo-4-(trifluoromethyl)phenyl)benzene-1,2-diamine | Buchwald-Hartwig Amination |

| 2 | N¹-(2-Bromo-4-(trifluoromethyl)phenyl)benzene-1,2-diamine | - | Oxidizing Agent (e.g., FeCl₃ or air), Acidic Medium | 2-(Trifluoromethyl)phenazine | Oxidative Cyclization |

This proposed synthetic sequence is predicated on well-established and dependable reactions within organic synthesis. It outlines a feasible strategy for the derivatization of this compound into more complex heterocyclic systems such as phenazines. The flexibility of the initial cross-coupling step offers the potential for the synthesis of a diverse range of substituted phenazine derivatives by altering the aniline coupling partner.

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods offer an in-depth look into the molecular architecture of this compound, providing unambiguous evidence for its structure. These techniques probe the nuclear and vibrational states of the molecule, yielding a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹⁹F, ¹³C) and two-dimensional NMR experiments provides a comprehensive structural assignment.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of the protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene ring. The spectrum typically shows three distinct signals in the aromatic region, corresponding to the three protons on the aniline ring, and a broad signal for the amine (-NH₂) protons.

The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the trifluoromethyl group. The electron-withdrawing nature of these substituents generally leads to a downfield shift of the aromatic protons compared to unsubstituted aniline. The coupling constants (J) between adjacent protons provide valuable information about their relative positions on the aromatic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.6 | d | ~2.0 |

| H-5 | ~7.3 | dd | ~8.5, ~2.0 |

| H-6 | ~6.8 | d | ~8.5 |

| -NH₂ | Variable, broad singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is characterized by a single sharp resonance for the trifluoromethyl (-CF₃) group. The chemical shift of this signal is a key identifier for the presence of the -CF₃ group and can be influenced by the electronic environment of the aromatic ring. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. A study on the metabolism of 2-bromo-4-trifluoromethylaniline utilized ¹⁹F-NMR spectroscopy as an efficient technique for the unequivocal and rapid determination of its metabolic fate. nih.gov

| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₃ | ~ -62.5 | s |

Note: The chemical shift is typically referenced to an external standard, such as CFCl₃.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine atom (C-2) is expected to be shielded compared to the other carbons, while the carbon attached to the electron-withdrawing trifluoromethyl group (C-4) will be deshielded. The carbon of the trifluoromethyl group itself appears as a quartet due to coupling with the three fluorine atoms.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in coupled spectrum) |

|---|---|---|

| C-1 | ~145 | s |

| C-2 | ~110 | s |

| C-3 | ~132 | d |

| C-4 | ~122 (q) | s |

| C-5 | ~128 | d |

| C-6 | ~116 | d |

| -CF₃ | ~125 (q) | q |

Note: The chemical shifts and multiplicities can vary slightly based on experimental conditions.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their ortho and meta relationships, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-5, and H-6 to the ¹³C signals of C-3, C-5, and C-6, respectively. This allows for the direct assignment of the protonated aromatic carbons.

Infrared (IR) and Raman Spectroscopy.spectrabase.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. spectrabase.com The spectra arise from the vibrations of the chemical bonds within the molecule, and each type of bond has a characteristic vibrational frequency.

The IR and Raman spectra of this compound exhibit characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) - IR | Approximate Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3480 | ~3480 | Medium |

| N-H stretch (symmetric) | ~3390 | ~3390 | Medium |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aromatic C=C stretch | 1620-1580 | 1620-1580 | Strong |

| N-H bend | ~1620 | - | Strong |

| C-F stretch (CF₃) | 1320-1100 | 1320-1100 | Very Strong |

| C-N stretch | ~1280 | ~1280 | Medium-Strong |

| C-Br stretch | 600-500 | 600-500 | Medium-Strong |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Spectroscopic and Analytical Characterization of this compound

The comprehensive characterization of a chemical compound is fundamental to understanding its intrinsic properties and behavior. For this compound, a variety of spectroscopic and analytical techniques are employed to elucidate its structural features, from its vibrational modes to its precise molecular weight and three-dimensional arrangement in the solid state. This article details the application of vibrational spectroscopy, mass spectrometry, and X-ray crystallography in the analytical characterization of this complex halogenated aniline.

2 Vibrational Spectroscopy

The vibrational spectrum of this compound is characterized by contributions from the aniline ring, the amino (-NH₂) group, the bromo (-Br) substituent, and the trifluoromethyl (-CF₃) group.

Amino (-NH₂) Group Vibrations: The -NH₂ group gives rise to characteristic stretching, scissoring, wagging, and twisting modes. The asymmetric and symmetric N-H stretching vibrations are expected in the high-frequency region, typically between 3400 and 3500 cm⁻¹ and 3300 and 3400 cm⁻¹, respectively. The -NH₂ scissoring mode is anticipated around 1600-1650 cm⁻¹.

Trifluoromethyl (-CF₃) Group Vibrations: The -CF₃ group has several characteristic vibrations. The symmetric and asymmetric C-F stretching modes are strong and typically appear in the 1100-1350 cm⁻¹ region. C-F bending and rocking modes are expected at lower frequencies.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range.

C-Br and C-N Vibrations: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.

A tentative assignment of the principal vibrational modes for this compound, based on data from related molecules, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3450 - 3500 | Amino |

| N-H Symmetric Stretch | 3350 - 3400 | Amino |

| Aromatic C-H Stretch | 3050 - 3150 | Aromatic Ring |

| -NH₂ Scissoring | 1610 - 1640 | Amino |

| Aromatic C-C Stretch | 1400 - 1600 | Aromatic Ring |

| C-F Asymmetric Stretch | 1280 - 1350 | Trifluoromethyl |

| C-N Stretch | 1250 - 1340 | Amino |

| C-F Symmetric Stretch | 1120 - 1180 | Trifluoromethyl |

| C-Br Stretch | 550 - 650 | Bromo |

Vibrational spectroscopy can be a powerful tool for the conformational analysis of molecules with rotational freedom, such as the orientation of the amino group relative to the aromatic ring in anilines. colostate.edu In substituted anilines, the planarity of the molecule can be influenced by the electronic and steric effects of the substituents. colostate.edu

For this compound, the presence of a bulky bromine atom ortho to the amino group can induce steric hindrance, potentially influencing the torsional angle of the -NH₂ group. This can lead to the existence of different conformers in the gas phase or in solution, which may be distinguishable by subtle shifts in their vibrational frequencies. However, without specific experimental studies on this molecule, a definitive conformational analysis remains speculative. Studies on related molecules, such as 2-aminobenzyl alcohol, have demonstrated the use of mass-resolved excitation spectroscopy to identify and characterize different conformers. colostate.edu

3 Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₇H₅BrF₃N) is 240 g/mol , considering the most abundant isotopes of each element. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments. researchgate.netlibretexts.org

The fragmentation of anilines under electron ionization (EI) often involves the loss of small neutral molecules or radicals. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or a hydrogen halide molecule. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of Br, HBr, CF₃, or HCN.

A plausible fragmentation pattern for this compound is outlined below:

| Ion | m/z (for ⁷⁹Br) | Plausible Origin |

| [M]⁺ | 239 | Molecular Ion |

| [M-H]⁺ | 238 | Loss of a hydrogen atom |

| [M-Br]⁺ | 160 | Loss of a bromine radical |

| [M-HBr]⁺ | 158 | Loss of hydrogen bromide |

| [M-CF₃]⁺ | 170 | Loss of a trifluoromethyl radical |

| [C₆H₄N]⁺ | 90 | Fragmentation of the aromatic ring |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. nih.govmdpi.comnih.gov This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its elemental composition as C₇H₅BrF₃N. The high mass accuracy of HRMS is also critical in metabolite identification studies and for the characterization of impurities. nih.govmdpi.comnih.gov